2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
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Description
2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various targets such as aromatase enzyme and tubulin .
Mode of Action
It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, some triazole derivatives have shown to bind to the colchicine binding site of tubulin .
Biochemical Pathways
Similar compounds with a 1,2,3-triazole core have been reported to inhibit the polymerization of tubulin , which is a critical process in cell division. This could potentially lead to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Similar compounds with a 1,2,3-triazole core have shown cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that the chemical stability of 1,2,3-triazole derivatives is usually high, even under acidic or basic conditions, as well as under oxidizing and reducing conditions .
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(7-11-3-1-2-4-11)16-8-12(9-16)10-17-6-5-14-15-17/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNGZBAVONHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.